Cas no 2228599-56-0 (4-{7-oxabicyclo2.2.1heptan-2-yl}butanal)
4-{7-oxabicyclo2.2.1heptan-2-yl}butanal Chemical and Physical Properties
Names and Identifiers
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- 4-{7-oxabicyclo2.2.1heptan-2-yl}butanal
- 4-{7-oxabicyclo[2.2.1]heptan-2-yl}butanal
- EN300-1754156
- 2228599-56-0
-
- Inchi: 1S/C10H16O2/c11-6-2-1-3-8-7-9-4-5-10(8)12-9/h6,8-10H,1-5,7H2
- InChI Key: FKLUGTNQXNXAJH-UHFFFAOYSA-N
- SMILES: O1C2CCC1C(CCCC=O)C2
Computed Properties
- Exact Mass: 168.115029749g/mol
- Monoisotopic Mass: 168.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 26.3Ų
4-{7-oxabicyclo2.2.1heptan-2-yl}butanal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1754156-0.05g |
4-{7-oxabicyclo[2.2.1]heptan-2-yl}butanal |
2228599-56-0 | 0.05g |
$1513.0 | 2023-09-20 | ||
| Enamine | EN300-1754156-0.1g |
4-{7-oxabicyclo[2.2.1]heptan-2-yl}butanal |
2228599-56-0 | 0.1g |
$1585.0 | 2023-09-20 | ||
| Enamine | EN300-1754156-0.25g |
4-{7-oxabicyclo[2.2.1]heptan-2-yl}butanal |
2228599-56-0 | 0.25g |
$1657.0 | 2023-09-20 | ||
| Enamine | EN300-1754156-0.5g |
4-{7-oxabicyclo[2.2.1]heptan-2-yl}butanal |
2228599-56-0 | 0.5g |
$1728.0 | 2023-09-20 | ||
| Enamine | EN300-1754156-1.0g |
4-{7-oxabicyclo[2.2.1]heptan-2-yl}butanal |
2228599-56-0 | 1g |
$1801.0 | 2023-06-03 | ||
| Enamine | EN300-1754156-2.5g |
4-{7-oxabicyclo[2.2.1]heptan-2-yl}butanal |
2228599-56-0 | 2.5g |
$3530.0 | 2023-09-20 | ||
| Enamine | EN300-1754156-5.0g |
4-{7-oxabicyclo[2.2.1]heptan-2-yl}butanal |
2228599-56-0 | 5g |
$5221.0 | 2023-06-03 | ||
| Enamine | EN300-1754156-10.0g |
4-{7-oxabicyclo[2.2.1]heptan-2-yl}butanal |
2228599-56-0 | 10g |
$7742.0 | 2023-06-03 | ||
| Enamine | EN300-1754156-1g |
4-{7-oxabicyclo[2.2.1]heptan-2-yl}butanal |
2228599-56-0 | 1g |
$1801.0 | 2023-09-20 | ||
| Enamine | EN300-1754156-5g |
4-{7-oxabicyclo[2.2.1]heptan-2-yl}butanal |
2228599-56-0 | 5g |
$5221.0 | 2023-09-20 |
4-{7-oxabicyclo2.2.1heptan-2-yl}butanal Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 4-{7-oxabicyclo2.2.1heptan-2-yl}butanal
4-{7-oxabicyclo[2.2.1]heptan-2-yl}butanal (CAS No. 2228599-56-0): A Versatile Chemical Intermediate
4-{7-oxabicyclo[2.2.1]heptan-2-yl}butanal (CAS No. 2228599-56-0) is an intriguing organic compound that has garnered significant attention in the field of synthetic chemistry and material science. This compound, characterized by its unique bicyclic structure and aldehyde functionality, serves as a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. Its molecular formula is C11H16O2, and it features a 7-oxabicyclo[2.2.1]heptane core, which imparts distinctive chemical properties.
The 7-oxabicyclo[2.2.1]heptane moiety, also known as a norbornene oxide derivative, is a key structural element that contributes to the compound's reactivity and stability. This bicyclic framework is often exploited in click chemistry and polymerization reactions, making 4-{7-oxabicyclo[2.2.1]heptan-2-yl}butanal a sought-after building block for advanced materials. Researchers are particularly interested in its potential applications in biodegradable polymers and drug delivery systems, aligning with the growing demand for sustainable and eco-friendly solutions.
One of the most compelling aspects of 4-{7-oxabicyclo[2.2.1]heptan-2-yl}butanal is its role in pharmaceutical synthesis. The aldehyde group in the molecule serves as a versatile handle for further chemical modifications, enabling the creation of complex molecular architectures. For instance, it can undergo reductive amination to form amine derivatives, which are prevalent in many bioactive compounds. This versatility has led to its use in the development of central nervous system (CNS) drugs and anti-inflammatory agents, addressing some of the most pressing healthcare challenges today.
In the realm of agrochemicals, 4-{7-oxabicyclo[2.2.1]heptan-2-yl}butanal has shown promise as a precursor for novel pesticides and herbicides. Its structural features allow for the design of compounds with enhanced selectivity and lower environmental impact, catering to the increasing regulatory demands for safer agricultural chemicals. This aligns with the global trend toward sustainable farming practices and the reduction of harmful residues in food products.
The compound's physical and chemical properties further underscore its utility. It typically appears as a colorless to pale yellow liquid with a characteristic odor, and its solubility in organic solvents makes it easy to handle in laboratory and industrial settings. Its boiling point and melting point are critical parameters for process optimization, especially in large-scale manufacturing. Additionally, its stability under various conditions ensures consistent performance in diverse applications.
From a market perspective, the demand for 4-{7-oxabicyclo[2.2.1]heptan-2-yl}butanal is expected to grow steadily, driven by its expanding applications in life sciences and advanced materials. The compound's compatibility with green chemistry principles also positions it favorably in an era where sustainability is a top priority for industries worldwide. Manufacturers are investing in scalable synthesis routes to meet the rising demand, ensuring a stable supply chain for end-users.
In conclusion, 4-{7-oxabicyclo[2.2.1]heptan-2-yl}butanal (CAS No. 2228599-56-0) is a multifaceted chemical intermediate with broad applicability across multiple industries. Its unique structural features, combined with its reactivity and stability, make it a valuable asset in drug discovery, material science, and agrochemical development. As research continues to uncover new uses for this compound, its significance in the chemical landscape is poised to expand even further.
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